Ethacridine
Overview
Description
Ethacridine, also known as 2-ethoxy-6,9-diaminoacridine, is an aromatic organic compound based on acridine. It forms orange-yellow crystals and has a stinging smell. This compound is primarily used as an antiseptic in solutions of 0.1%, effective against Gram-positive bacteria such as Streptococci and Staphylococci . It has also been used as an agent for second-trimester abortion .
Mechanism of Action
Target of Action
Ethacridine, an aromatic organic compound based on acridine , primarily targets bacterial cells and viral particles . It is effective against mostly Gram-positive bacteria, such as Streptococci and Staphylococci . In addition, it has been found to inhibit SARS-CoV-2 by inactivating viral particles .
Mode of Action
The main mode of action of this compound is through the inactivation of viral particles, preventing their binding to the host cells . This suggests that this compound disrupts the ability of viruses to infect host cells. In the case of bacteria, this compound exhibits antibacterial activities .
Biochemical Pathways
This compound has been found to regulate the JAK/STAT/ERK signaling pathway in colon cancer cells . This pathway is crucial for many cellular processes, including cell growth and differentiation. By modulating this pathway, this compound can influence the behavior of cells.
Pharmacokinetics
It’s known that the compound’s planar ring structure allows it to interact with different biomolecular targets , which could influence its bioavailability and pharmacokinetics.
Result of Action
The result of this compound’s action is the inhibition of the target organisms or cells. For instance, it inhibits SARS-CoV-2 by inactivating viral particles . It also exhibits antibacterial activities against various Gram-negative and Gram-positive bacteria .
Action Environment
The action of this compound can be influenced by environmental factors. For example, nanotechnology can be employed for the targeted delivery of this compound, enhancing its effectiveness without harming the host tissue . This suggests that the compound’s action, efficacy, and stability can be optimized under certain conditions.
Biochemical Analysis
Biochemical Properties
Ethacridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to exhibit antibacterial properties by interacting with bacterial nucleic acids. This compound intercalates into DNA, disrupting the replication process and inhibiting bacterial growth . Additionally, this compound has been shown to inhibit topoisomerase and telomerase enzymes, which are crucial for DNA replication and cell division .
Cellular Effects
This compound has been observed to have various effects on different types of cells and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 by inactivating viral particles, preventing their binding to host cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to regulate the JAK/STAT/ERK signaling pathway in colon cancer cells, leading to decreased cell viability and increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate into DNA, thereby disrupting the replication process. This intercalation is facilitated by the planar structure of the acridine moiety, which allows this compound to bind to nucleic acids . This compound also inhibits enzymes such as topoisomerase and telomerase, which are essential for DNA replication and cell division . Additionally, this compound has been shown to inactivate viral particles by preventing their binding to host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is highly soluble and stable, making it effective in various experimental conditions . Its antibacterial properties may diminish over time due to degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to be non-toxic and effective in inhibiting bacterial and viral replication . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse reactions . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its antibacterial and antiviral activities. It interacts with enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division . This compound also affects metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is known to localize in the nucleus, where it intercalates into DNA and inhibits replication . This compound’s localization is directed by targeting signals and post-translational modifications that ensure its accumulation in specific cellular compartments . This localization is essential for its antibacterial and antiviral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethacridine can be synthesized through various methods. One common method involves the oxidative coupling of 2-ethoxyaniline with 2-nitrobenzaldehyde, followed by reduction and cyclization to form the acridine ring . The reaction conditions typically involve the use of oxidizing agents such as ferric chloride and reducing agents like sodium dithionite.
Industrial Production Methods: In industrial settings, this compound is produced by the condensation of 2-ethoxyaniline with 2-nitrobenzaldehyde under controlled conditions. The reaction mixture is then subjected to reduction and cyclization processes to yield this compound . The final product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethacridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of dihydroacridine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidizing Agents: Ferric chloride, hydrogen peroxide.
Reducing Agents: Sodium dithionite, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Halogenated or alkylated acridine derivatives.
Scientific Research Applications
Ethacridine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye for visualization of biomolecules.
Biology: Employed in studies involving DNA intercalation and inhibition of topoisomerase enzymes.
Medicine: Utilized as an antiseptic for wound cleansing and as an abortifacient.
Industry: Used in the production of dyes and pigments.
Comparison with Similar Compounds
Ethacridine is unique among acridine derivatives due to its broad spectrum of biological activities. Similar compounds include:
Quinacrine: An anti-malarial agent with similar DNA intercalation properties.
Acranil: An antiviral drug with comparable mechanisms of action.
Amsacrine: An anticancer drug that inhibits topoisomerase enzymes.
This compound stands out due to its diverse applications in medicine, particularly its recent use as an antiviral agent against SARS-CoV-2 .
Properties
IUPAC Name |
7-ethoxyacridine-3,9-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13/h3-8H,2,16H2,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKWKGFPFXJVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1837-57-6 (lactate monohydrate), 6402-23-9 (monohydrate) | |
Record name | Ethacridine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048402 | |
Record name | Ethacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
442-16-0 | |
Record name | Ethacridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=442-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethacridine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000442160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethacridine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13190 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHACRIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethacridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethacridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.484 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHACRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIX85M1A6R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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